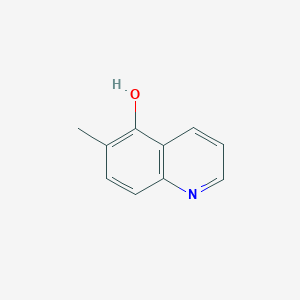

6-Methylquinolin-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methylquinolin-5-ol is an organic compound belonging to the class of quinolines. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and chemical importance. The compound has the molecular formula C₁₀H₉NO and a molecular weight of 159.19 g/mol

作用機序

Target of Action

6-Methylquinolin-5-ol is a derivative of quinoline . Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects Quinoline derivatives are known to interact with various targets, including dna gyrase and type iv topoisomerase .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

The downstream effects of these interactions could include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

The compound is reported to have high gi absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor

Result of Action

Given the known mode of action of quinoline derivatives, it is likely that the compound leads to the inhibition of dna synthesis and replication, resulting in the death of bacterial cells .

Action Environment

Like other quinoline derivatives, its activity may be influenced by factors such as ph, temperature, and the presence of other compounds .

生化学分析

Biochemical Properties

The biochemical properties of 6-Methylquinolin-5-ol are not fully understood due to limited research. As a quinoline derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the unique structure of the this compound molecule .

Cellular Effects

The specific cellular effects of this compound are currently unknown. Quinoline derivatives have been shown to exhibit antimicrobial activity, suggesting that they may influence cell function

Molecular Mechanism

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylquinolin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-chloro-6-methylquinoline-3-carbaldehyde as a starting material, which undergoes cyclization in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality .

化学反応の分析

Types of Reactions

6-Methylquinolin-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .

科学的研究の応用

6-Methylquinolin-5-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

Biology: The compound is studied for its potential antimicrobial and antiviral properties.

Medicine: Research explores its potential as an antimalarial, anticancer, and anti-inflammatory agent.

Industry: It is used in the production of dyes, catalysts, and materials for electronic applications

類似化合物との比較

Similar Compounds

Quinoline: The parent compound of 6-Methylquinolin-5-ol, known for its broad range of biological activities.

2-Methylquinoline: Similar in structure but with a methyl group at a different position, affecting its chemical properties.

5-Hydroxyquinoline: Similar functional group but lacks the methyl group, leading to different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both a methyl group and a hydroxyl group on the quinoline ring. This combination of functional groups enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications .

生物活性

6-Methylquinolin-5-ol is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by a methyl group at the 6-position and a hydroxyl group at the 5-position. This structural configuration is crucial for its biological activity, particularly in antimicrobial and antiviral contexts.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of DNA synthesis in bacteria. It achieves this by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is common among quinoline derivatives, which are known for their antibacterial properties.

Biochemical Pathways:

- Inhibition of DNA Synthesis: The compound inhibits bacterial growth by interfering with DNA replication processes.

- Cellular Interaction: While specific cellular effects are not fully understood, quinoline derivatives generally influence various cellular functions through their interactions with enzymes and proteins.

Pharmacokinetics

Research indicates that this compound has favorable pharmacokinetic properties:

- Absorption: It exhibits high gastrointestinal absorption.

- Blood-Brain Barrier Permeability: The compound is capable of crossing the blood-brain barrier, which may enhance its therapeutic potential in central nervous system disorders.

Biological Activity

The biological activity of this compound has been explored in various studies:

- Antimicrobial Activity: The compound shows promise as an antimicrobial agent against various bacterial strains, making it a candidate for further development in treating infections.

- Antiviral Properties: Preliminary research suggests potential antiviral effects, although specific viral targets and mechanisms remain to be fully elucidated.

- Antimalarial Potential: There is ongoing research into its effectiveness against malaria, with some studies indicating inhibitory effects on Plasmodium species.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Antiviral Effects | Showed potential efficacy against viral replication in cell cultures. |

| Study C | Antimalarial Properties | Indicated activity against Plasmodium falciparum with IC50 values suggesting moderate potency. |

Example Case Study:

In one notable study, researchers synthesized a series of quinoline derivatives, including this compound, and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, suggesting a potential role in cancer therapy .

Future Research Directions

Despite promising findings, there are gaps in the current understanding of this compound's full range of biological activities:

- Longitudinal Studies: More extensive longitudinal studies are needed to assess the long-term effects and stability of the compound in biological systems.

- Dosage Effects: Research should explore the effects of varying dosages in animal models to establish safety profiles and therapeutic windows.

- Mechanistic Studies: Further investigations into the specific molecular interactions and pathways influenced by this compound will enhance our understanding and facilitate its application in medicine.

特性

IUPAC Name |

6-methylquinolin-5-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-5-9-8(10(7)12)3-2-6-11-9/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMNWHYDZZZKPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。